tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The IUPAC name of the compound is tert-butyl ((5-chlorothiazol-2-yl)methyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl chloroformate and thiazole. In one experiment, a solution of ethyl-2-tert-butoxycarbonyloxyamino-4-methyl-thiazole-5-carboxylate was stirred in a mixture of tetrahydrofuran-methanol and treated with a 6N aqueous NaOH solution . After stirring at room temperature for 24 hours, most of the THF and methanol were removed by distillation under reduced pressure .Molecular Structure Analysis
The molecular formula of the compound is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with sodium hydroxide in a mixture of tetrahydrofuran and methanol . It can also react with 2-chloro-6-methylaniline in dichloromethane .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.72 . It is recommended to be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Structural Analysis and Derivative Studies
Crystallographic Analysis : tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate and related compounds have been studied for their crystal structures, revealing insights into the interactions between molecular components like sulfonyl groups and thiadiazole rings (Pedregosa et al., 1996).
Derivative Formation and Analysis : Derivatives of this compound, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been synthesized and characterized. These derivatives form part of an isostructural family with unique molecular linkages involving hydrogen and halogen bonds (Baillargeon et al., 2017).
Hydrogen Bonding Studies : Research on carbamate derivatives has focused on the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular architecture and bonding dynamics in such compounds (Das et al., 2016).
Synthesis and Antitumor Activity
Synthesis and Crystal Structure Analysis : The synthesis and structural determination of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a related compound, has been reported. This research contributes to the understanding of the crystallographic aspects of such molecules (Jiao et al., 2015).
Potential in Organic Light Emitting Diodes (OLEDs) : Research into compounds like 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol, which is related to this compound, has shown potential applications in OLED technology (Zhang et al., 2016).
Molecular Interaction and Synthesis Techniques
Study of Molecular Interactions : Research has delved into the synthesis, crystal structure, and antitumor activity of related thiazol-2-amine derivatives. These studies shed light on molecular interactions and potential therapeutic applications (Hu et al., 2010).
Innovative Synthesis Methods : Techniques like thionyl chloride-mediated synthesis have been developed for related carbamate compounds, offering efficient methods for producing complex molecules (Li et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGNAPYSOOUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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